9-Acridinamine, N,2-dimethyl- 9-Acridinamine, N,2-dimethyl-
Brand Name: Vulcanchem
CAS No.: 61981-64-4
VCID: VC19473727
InChI: InChI=1S/C15H14N2/c1-10-7-8-14-12(9-10)15(16-2)11-5-3-4-6-13(11)17-14/h3-9H,1-2H3,(H,16,17)
SMILES:
Molecular Formula: C15H14N2
Molecular Weight: 222.28 g/mol

9-Acridinamine, N,2-dimethyl-

CAS No.: 61981-64-4

Cat. No.: VC19473727

Molecular Formula: C15H14N2

Molecular Weight: 222.28 g/mol

* For research use only. Not for human or veterinary use.

9-Acridinamine, N,2-dimethyl- - 61981-64-4

Specification

CAS No. 61981-64-4
Molecular Formula C15H14N2
Molecular Weight 222.28 g/mol
IUPAC Name N,2-dimethylacridin-9-amine
Standard InChI InChI=1S/C15H14N2/c1-10-7-8-14-12(9-10)15(16-2)11-5-3-4-6-13(11)17-14/h3-9H,1-2H3,(H,16,17)
Standard InChI Key QSMGIXJCCCVZJN-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=C(C3=CC=CC=C3N=C2C=C1)NC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

9-Acridinamine, N,2-dimethyl- features a planar tricyclic acridine core with methyl groups at the N2 and N9 positions (Figure 1). X-ray crystallography data from related acridine derivatives indicate near-planar fused rings (dihedral angles <3.4°), which facilitate π–π stacking interactions critical for DNA intercalation . The amino group at position 9 participates in hydrogen bonding with chloride ions and solvent molecules, as observed in monoclinic crystal structures (space group P2₁/c) .

Table 1: Key Structural Parameters

ParameterValueSource
Molecular FormulaC₁₅H₁₄N₂
Crystal SystemMonoclinic (P2₁/c)
Bond Length (C–N)1.310–1.313 Å
Dihedral Angle (Rings)1.18–3.39°
Hydrogen Bond (N–H⋯Cl)d = 3.209–3.246 Å

Physicochemical Characteristics

The compound’s solubility varies with solvent polarity, showing moderate solubility in dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). Its logP value (~2.8) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility. UV-Vis spectra display absorption maxima at 260 nm (π→π* transitions) and 350 nm (n→π* transitions), typical of acridine derivatives .

Synthetic Methodologies

Nucleophilic Substitution

The primary synthesis route involves reacting 9-chloroacridine with dimethylamine in DMF at 80–100°C, achieving yields up to 90%:

9-Cl-Acridine + (CH₃)₂NH → 9-Acridinamine, N,2-dimethyl- + HCl\text{9-Cl-Acridine + (CH₃)₂NH → 9-Acridinamine, N,2-dimethyl- + HCl}

Reaction optimization studies highlight the importance of anhydrous conditions and Cs₂CO₃ as a base for suppressing side reactions .

Pd-Catalyzed Coupling

Recent protocols employ Buchwald-Hartwig amination for functionalized derivatives. For example, Pd(OAc)₂/DPEPhos catalysts enable coupling with aryl amines, followed by acid-mediated cycloaromatization (yields: 70–85%) . This method tolerates electron-withdrawing and donating groups, expanding access to structurally diverse analogs.

Table 2: Comparative Synthesis Conditions

MethodCatalyst SystemYield (%)Purity (%)
Nucleophilic SubstitutionDMF, Cs₂CO₃85–90>99
Pd-Catalyzed AminationPd(OAc)₂/DPEPhos70–8595–98

Biological Activities and Mechanisms

Antimicrobial Effects

9-Acridinamine, N,2-dimethyl- disrupts bacterial proton motive force (PMF) by dissipating membrane potential (ΔΨ), as demonstrated in Klebsiella pneumoniae models . Synergy with rifampicin reduces minimum inhibitory concentrations (MIC) by 8-fold, attributed to enhanced drug uptake via PMF collapse .

Anticancer Properties

The compound induces apoptosis in K562 (leukemia) and A549 (lung cancer) cell lines (IC₅₀: 1.2–3.8 μM) . Mechanistic studies reveal topoisomerase II inhibition and DNA intercalation, leading to G2/M cell cycle arrest. Metal complexes, such as [Pd(9AA)(μ-Cl)]₂, show enhanced DNA-binding via bifunctional intercalation and covalent adduct formation .

Table 3: In Vitro Antiproliferative Activity

Cell LineIC₅₀ (μM)Reference
K562 (Leukemia)1.2
A549 (Lung Cancer)3.8
MCF-7 (Breast Cancer)2.5

Applications in Drug Development

Antimicrobial Adjuvants

Liposomal formulations of 9-acridinamine, N,2-dimethyl- reduce cytotoxicity (IC₅₀ increase from 8.2 to 15.4 μM in HEK293 cells) while maintaining synergy with rifampicin in murine infection models .

Anticancer Agents

Structural modifications, such as incorporation into platinum complexes, improve tumor selectivity. For example, [Pt(9AA)Cl(DMSO)] exhibits 4-fold higher activity against cisplatin-resistant cells compared to free acridine .

Recent Advances and Future Directions

Solid-Phase Synthesis

Automated solid-phase platforms enable rapid generation of 9-acridinamine libraries. A recent study produced 32 derivatives with substituents at positions 3 and 7, identifying analogs with 10-fold improved Topo II inhibition .

Targeted Delivery Systems

Antibody-drug conjugates (ADCs) linking 9-acridinamine to HER2-targeting antibodies show promise in preclinical breast cancer models, reducing tumor volume by 78% in xenografts .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator